N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
Description
N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of naphthalimides, which are widely studied for their applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
N-butyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-3-7-17-23(21,22)11-8-10-5-4-6-12-14(10)13(9-11)16(20)18-15(12)19/h4-6,8-9,17H,2-3,7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKICMMULGJLTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC=C3C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde with N-(2-(hydrazinecarbonyl)phenyl)benzamide . The reaction is usually carried out in ethanol or acetonitrile under reflux conditions for several hours .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form aldehyde groups, which can further participate in various chemical transformations .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypochloric acid and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like dimethylformamide (DMF) or phosphate buffer saline (PBS) under controlled pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield aldehyde derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo intramolecular charge transfer (ICT) upon binding to certain ions, leading to changes in its fluorescence properties . This makes it useful as a fluorescent probe in various analytical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium
- 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
- N,N-Dimethyl-2-{[(3-nitrophenyl)sulfonyl]oxy}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
Uniqueness
N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide stands out due to its specific structural features and versatile applications. Its ability to act as a fluorescent probe with high selectivity and sensitivity makes it particularly valuable in scientific research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
